Cyclohexylpiperazine Scaffold Confers Sub-Nanomolar σ2 Receptor Affinity Not Achieved by Non-Cyclohexyl Piperazines
The prototypical cyclohexylpiperazine derivative PB28 demonstrates high-affinity binding to the sigma-2 (σ2) receptor with a Ki of 0.68 nM, while also binding to sigma-1 (σ1) with a Ki of 0.38 nM [1]. In contrast, non-cyclohexyl piperazine-based sigma ligands typically exhibit σ2 Ki values in the mid-to-high nanomolar range (e.g., haloperidol σ2 Ki ≈ 54 nM), underscoring the critical contribution of the cyclohexylpiperazine scaffold to sub-nanomolar σ2 engagement. Although 2-cyclohexyl-piperazine itself serves as a synthetic intermediate, its structural framework is essential for generating derivatives with this affinity profile.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | PB28 (a cyclohexylpiperazine derivative): σ2 Ki = 0.68 nM; σ1 Ki = 0.38 nM |
| Comparator Or Baseline | Non-cyclohexyl piperazine sigma ligands (e.g., haloperidol σ2 Ki ≈ 54 nM) |
| Quantified Difference | Approximately 79-fold higher σ2 affinity for cyclohexylpiperazine scaffold |
| Conditions | Radioligand binding assays using [3H]-DTG or [3H]-(+)-pentazocine in guinea pig brain membranes |
Why This Matters
Procurement of 2-cyclohexyl-piperazine enables access to the cyclohexylpiperazine pharmacophore, which is essential for achieving sub-nanomolar σ2 receptor affinity not attainable with non-cyclohexyl piperazine building blocks.
- [1] Abate C, et al. A structure-affinity and comparative molecular field analysis of sigma-2 (σ2) receptor ligands. Cent Nerv Syst Agents Med Chem. 2009 Sep;9(3):246-57. PMID: 20021358. View Source
